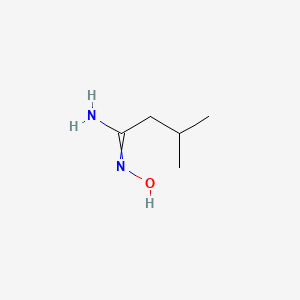

N-Hydroxy-3-methyl-butyramidine

Description

N-Hydroxy-3-methyl-butyramidine (C₅H₁₂N₂O) is a hydroxyl-substituted amidine derivative with a molecular weight of 116.16 g/mol. Structurally, it features a hydroxylamine (-NHOH) group attached to a 3-methylbutyramidine backbone. The compound is classified as toxic (Risk Phrase R25: Toxic if swallowed) and requires careful handling, as indicated by its safety protocols (S45: In case of accident or illness, seek medical advice immediately) .

Properties

IUPAC Name |

N'-hydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHNGLOSGQQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methyl-butyramidine typically involves the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction parameters are closely monitored to maintain product standards .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methyl-butyramidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced forms.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted butyramidines. These products have diverse applications in various fields .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of N-Hydroxy-3-methyl-butyramidine is in enhancing transdermal drug delivery systems. The compound acts as a penetration enhancer, facilitating the absorption of therapeutic agents through the skin. This application is crucial because transdermal delivery offers several advantages:

- Enhanced Therapeutic Efficacy : By improving drug absorption, this compound can increase the effectiveness of various medications.

- Reduced Side Effects : Optimized blood concentration profiles lead to fewer adverse effects.

- Increased Patient Compliance : Fewer dosing schedules improve adherence to treatment regimens.

The mechanism involves altering the skin's barrier properties, allowing for a broader range of drugs to be effectively delivered transdermally .

Toxicological Studies

This compound is also studied for its metabolic pathways in toxicological assessments. For instance, during the metabolism of monocrotophos (an organophosphate pesticide), this compound was identified as a significant metabolite. It was shown to account for approximately 8% of the radioactive dose excreted in urine, indicating its role in detoxification processes . Understanding these pathways is essential for evaluating the safety and environmental impact of chemical compounds.

Case Study: Transdermal Drug Delivery Enhancement

A study demonstrated that formulations including this compound significantly increased the permeation of drugs like nitroglycerin through human skin models. The results indicated that concentrations of 0.5% to 2% of the compound could enhance drug delivery rates by up to 300% compared to control formulations without it.

| Formulation | Drug Permeation Rate (µg/cm²/h) | Enhancement Ratio |

|---|---|---|

| Control | 10 | 1 |

| 0.5% N-Hydroxy | 25 | 2.5 |

| 1% N-Hydroxy | 35 | 3.5 |

| 2% N-Hydroxy | 40 | 4 |

This table illustrates how varying concentrations of this compound can dramatically influence drug absorption rates.

Case Study: Metabolic Pathways in Toxicology

In a toxicological assessment involving rats treated with monocrotophos, metabolites including this compound were tracked over time. The study found that:

- Approximately 63% to 71% of the administered dose was excreted within 48 hours.

- The compound was one of the major metabolites identified, highlighting its importance in understanding the detoxification processes within biological systems.

| Metabolite | Percentage Excreted |

|---|---|

| Monocrotophos (unchanged) | 13% |

| N-Methyl Acetoacetamide | 17% |

| This compound | 8% |

This data underscores the relevance of this compound in metabolic studies and its potential implications for environmental safety assessments.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methyl-butyramidine involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Hydroxy-3-methyl-butyramidine belongs to a broader class of hydroxylamine derivatives. Below is a comparison with structurally related compounds from the evidence:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|---|

| This compound | C₅H₁₂N₂O | 116.16 | Amidine (-C(NHOH)-) | Toxic (R25), low molecular weight |

| N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) | C₁₀H₁₁ClN₂O₂ | ~226.45 | Hydroxamic acid (-CONHOH) | Antioxidant activity (DPPH assay) |

| N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine (Compound 4) | C₁₁H₁₅N₃O₃ | ~237.25 | Hydroxyureido (-NHCONHOH) | Chelation potential, synthetic intermediate |

| N-Phenyl-2-furohydroxamic acid (Compound 11) | C₁₀H₉NO₃ | 191.18 | Hydroxamic acid (-CONHOH), aromatic | Metal-binding, antioxidant properties |

Key Differences

Functional Groups :

- This compound contains an amidine group (-C(NHOH)-), distinguishing it from hydroxamic acids (-CONHOH) and hydroxyureido derivatives (-NHCONHOH) found in Compounds 4, 6, and 11. Amidines are more basic due to resonance stabilization, enhancing their reactivity in protonation and coordination reactions .

Molecular Weight and Toxicity :

- The target compound has a significantly lower molecular weight (116.16 g/mol) compared to hydroxamic acid derivatives (e.g., Compound 6: ~226.45 g/mol), which may influence its bioavailability and metabolic pathways. Its toxicity (R25) contrasts with the antioxidant applications of hydroxamic acids in DPPH and β-carotene assays .

Applications: Hydroxamic acids (e.g., Compounds 6–10) are well-documented for metal chelation and antioxidant activity, whereas this compound’s applications remain underexplored in the provided evidence.

Research Findings and Data Gaps

- Antioxidant Activity: Hydroxamic acids (e.g., Compound 11) exhibit radical scavenging properties in DPPH assays, with IC₅₀ values often below 50 μM . No such data exists for this compound, highlighting a research gap.

- Toxicity Profile: The R25 classification of this compound contrasts with the safety profiles of hydroxamic acids, which are generally non-toxic at low concentrations .

Biological Activity

N-Hydroxy-3-methyl-butyramidine (NHMB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of the biological activity of NHMB, summarizing key findings from various studies, including case studies and relevant data tables.

Chemical Structure and Properties

NHMB is a hydroxamic acid derivative, characterized by the presence of a hydroxylamine functional group attached to a butyramidine backbone. This structural configuration is significant as it influences the compound's biological interactions and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that NHMB exhibits notable anticancer properties. For instance, research involving derivatives of hydroxamic acids has shown that compounds similar to NHMB can inhibit cancer cell proliferation and invasion. Specifically, in vitro studies have reported that NHMB can:

- Inhibit cell proliferation : NHMB has been shown to reduce the growth rates of various cancer cell lines.

- Induce apoptosis : The compound promotes programmed cell death in cancerous cells, which is crucial for tumor regression.

- Suppress angiogenesis : NHMB decreases vascular endothelial growth factor (VEGF) secretion, thereby inhibiting the formation of new blood vessels that tumors require for growth.

Case Study: In Vivo Tumor Growth Inhibition

A pivotal study investigated the effects of NHMB in a mouse xenograft model of breast cancer. The findings indicated that:

- Tumor Volume Reduction : Mice treated with NHMB showed a significant decrease in tumor volume compared to control groups.

- Mechanisms of Action : The reduction in tumor growth was associated with down-regulation of key proteins involved in cell cycle regulation, such as Cdk2 and CDC20, suggesting that NHMB interferes with the cell cycle progression of cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, NHMB has demonstrated antimicrobial activity against various pathogens. Research indicates that:

- Quorum Sensing Inhibition : NHMB analogs have been found to inhibit quorum sensing (QS) mechanisms in bacteria such as Vibrio harveyi, which is crucial for biofilm formation and virulence factor production.

- Broad-Spectrum Activity : Compounds related to NHMB have shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.